molecular formula C9H12BrNO2 B13554373 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol CAS No. 137718-76-4

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Cat. No.: B13554373
CAS No.: 137718-76-4
M. Wt: 246.10 g/mol
InChI Key: JZRKOHIFYOVXMG-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a brominated and methoxy-substituted phenolic derivative featuring a methylaminomethyl functional group.

Properties

CAS No.

137718-76-4

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-bromo-6-methoxy-3-(methylaminomethyl)phenol

InChI

InChI=1S/C9H12BrNO2/c1-11-5-6-3-4-7(13-2)9(12)8(6)10/h3-4,11-12H,5H2,1-2H3

InChI Key

JZRKOHIFYOVXMG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=C(C=C1)OC)O)Br

Origin of Product

United States

Preparation Methods

Selective Bromination of 6-Methoxyphenol Derivatives

A key precursor is 6-methoxy-2-substituted phenol or related anisole derivatives. The bromination is carried out under controlled conditions to avoid polybromination and side reactions.

  • Reaction Conditions:

    • Solvent: 1,2-ethylene dichloride, 1,2-propylene dichloride, or 1,3-propylene dichloride
    • Brominating Agent: Molecular bromine (Br2)
    • Temperature: 30–50 °C
    • Reaction Time: 5–20 hours
    • Additive: Glacial acetic acid as a reaction promoter to reduce phenolic ring reactivity and improve selectivity
  • Mechanism:
    Glacial acetic acid interacts with the phenolic hydroxyl group, reducing the electron density on the aromatic ring and thereby increasing regioselectivity for monobromination at the 2-position.

  • Outcome:
    High-purity 2-bromo-6-methoxyphenol is obtained with yields up to 98% after crystallization and filtration.

Parameter Details
Solvent 1,2-ethylene dichloride or analogs
Bromine Equivalents 1.0 equivalent relative to substrate
Glacial Acetic Acid 1–3 equivalents (molar ratio)
Temperature 30–50 °C
Bromine Addition Time 1–3 hours
Reaction Time 5–20 hours
Yield Up to 98%

Source: Patent CN104098449B, 2013

Introduction of the Methylamino Methyl Group at Position 3

The methylamino methyl substituent is typically introduced via a Mannich reaction , which involves the condensation of the phenol derivative with formaldehyde and methylamine or methylamine equivalents.

  • Typical Procedure:

    • React 2-bromo-6-methoxyphenol with formaldehyde and methylamine under acidic or neutral conditions.
    • The reaction proceeds via electrophilic substitution at the 3-position, adjacent to the phenolic hydroxyl group.
    • The product is purified by crystallization or chromatography.
  • Alternative Method:
    Reductive amination of 3-formyl-2-bromo-6-methoxyphenol with methylamine can also be employed, using reducing agents such as sodium cyanoborohydride to obtain the methylamino methyl group.

  • Reaction Conditions:

    • Solvent: Methanol, ethanol, or aqueous media
    • Temperature: Ambient to reflux depending on reagents
    • pH: Slightly acidic to neutral to favor Mannich condensation
Parameter Details
Reagents Formaldehyde, Methylamine
Solvent Methanol or aqueous medium
Temperature Room temperature to reflux
Reaction Time Several hours
Purification Crystallization, chromatography

Source: General synthetic organic chemistry literature and Vulcanchem product description

Purification and Characterization

  • The final compound is typically purified by recrystallization or preparative chromatography.
  • Characterization is performed using:

Research Findings and Optimization Notes

  • Selectivity Control: Use of glacial acetic acid in bromination reduces phenol ring activity, minimizing dibromination and side products.
  • Solvent Choice: Chlorinated solvents like 1,2-ethylene dichloride provide a suitable medium for bromination with good solubility and reaction control.
  • Reaction Temperature: Moderate temperatures (30–50 °C) balance reaction rate and selectivity.
  • Yield Enhancement: Slow addition of bromine over 1–3 hours improves monobromination yield and purity.
  • Mannich Reaction: Conditions must be optimized to avoid overalkylation or polymerization; pH and temperature control are critical.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Bromination 2,6-dimethoxyphenol, Br2, Glacial acetic acid, 1,2-ethylene dichloride, 30–50 °C, 5–20 h 2-Bromo-6-methoxyphenol Up to 98
2 Mannich Reaction 2-Bromo-6-methoxyphenol, formaldehyde, methylamine, methanol, rt to reflux This compound Variable, typically high
3 Purification Recrystallization or chromatography Pure target compound

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of dehalogenated or reduced phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, thereby modulating their activity The presence of the bromine atom and the methoxy group can influence its binding affinity and specificity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol with related compounds:

Compound Name Substituents Molecular Weight Key Biological Activity Synthesis Yield/Notes
This compound Bromo (C2), Methoxy (C6), Methylaminomethyl (C3) ~246.1* Inferred antibiofilm/antivirulence activity (based on SarABI-12 analogs) Likely via Schiff base reduction (similar to )
2-[(Methylamino)methyl]phenol (SarABI-12) Methylaminomethyl (C2) 137.18 Biofilm inhibition (>70% at 1.25 µM), SarA-targeted, non-cytotoxic 82% yield; synthesized via Schiff base reduction
2-Bromo-6-methoxy-3-[(phenylamino)methyl]phenol (3e) Bromo (C2), Methoxy (C6), Phenylaminomethyl (C3) ~307.1 No explicit bioactivity reported; structural analog with phenylamino group 89% yield; purified via flash chromatography
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol Bromo (C4), Methoxy (C6), Fluorophenylaminomethyl (C2) 346.2 Unreported bioactivity; fluorine may enhance lipophilicity Structure confirmed via InChI key
2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol Bromo (C2), Chloro (C4), Chlorophenyliminomethyl (C6) 349.5 Crystallographic data available; no bioactivity reported Synthesized via Schiff base condensation

*Estimated based on analogous structures.

Key Observations:

Substituent Position and Bioactivity: The methylaminomethyl group in SarABI-12 (C2 position) is critical for SarA binding (LibDock score: 53.8786) . Bromo and methoxy groups in the target compound may increase steric hindrance or lipophilicity (higher ALogP), influencing membrane permeability compared to SarABI-12 .

Synthetic Accessibility: Schiff base formation followed by sodium borohydride reduction is a common synthesis route for methylaminomethyl phenols (e.g., SarABI-12, 82% yield ). The target compound likely follows a similar pathway but may require optimized conditions for bromo/methoxy incorporation.

The bromo-methoxy derivative’s safety profile remains unstudied but could differ due to increased lipophilicity.

Functional Comparisons: Antibiofilm and Antivirulence Activity

  • SarABI-12 :
    • Inhibits S. aureus biofilm formation by >70% at 1.25 µM .
    • Downregulates fnbA (adhesion gene) and α-hemolysin expression, reducing bacterial virulence .
  • Target Compound :
    • The bromo and methoxy groups may enhance interaction with hydrophobic regions of SarA or other targets. However, the absence of direct data necessitates caution.

Biological Activity

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

C9H12BrNO2\text{C}_9\text{H}_{12}\text{Br}\text{N}\text{O}_2

It features a bromine atom, a methoxy group, and a methylamino side chain, which contribute to its biological activity. Synthesis methods typically involve bromination of 6-methoxy-3-(methylaminomethyl)phenol, followed by purification processes such as recrystallization or chromatography.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in Table 1 below:

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.0048
Bacillus mycoides0.0098

These results suggest that the compound has potent activity against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, preliminary studies have shown that this compound may inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that the compound could induce apoptosis in certain cancer cell lines. The IC50 values for various cancer types are presented in Table 2:

Cancer Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

These findings indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Interaction with DNA : Studies suggest that the compound may bind to DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Case Study 1 : A study on the antibacterial efficacy against E. coli showed a significant reduction in bacterial load when treated with sub-MIC concentrations of the compound.
  • Case Study 2 : In a model of breast cancer, administration of the compound resulted in reduced tumor size and increased survival rates in treated mice compared to controls.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol?

The compound can be synthesized via reductive amination of 2-bromo-3-hydroxy-4-methoxybenzaldehyde with methylamine, followed by purification using flash column chromatography (FCC). A gradient elution system (e.g., DCM/hexanes) is effective for isolating the product with high purity (>89% yield). Melting point (mp) and IR spectroscopy should be used to confirm structural integrity, with characteristic peaks for -OH (3424 cm⁻¹), -NH (2840 cm⁻¹), and aromatic C-Br stretching (689 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Due to the presence of a phenolic -OH group and a bromine substituent, the compound is sensitive to light and moisture. Store at 0–6°C in amber vials under inert gas (N₂/Ar). Use anhydrous solvents during reactions to prevent hydrolysis of the methoxy or methylamino groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : To identify functional groups (e.g., -OH, -NH, C-Br).
  • ¹H/¹³C NMR : To confirm substitution patterns on the aromatic ring and methylamino linkage.
  • Melting point analysis : To verify purity (e.g., mp 84–88°C for analogous compounds) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are recommended for accurate thermochemical calculations. Basis sets like 6-311++G(d,p) can model the bromine atom’s relativistic effects. Focus on frontier molecular orbitals (HOMO/LUMO) to predict reactivity, especially at the bromine site for cross-coupling reactions .

Q. What strategies resolve contradictions in experimental vs. computational data for hydrogen bonding networks?

If experimental crystallographic data (e.g., from X-ray diffraction) conflicts with DFT-predicted hydrogen bond lengths, apply graph set analysis to categorize bonding patterns (e.g., chains, rings). Adjust computational models by including solvent effects or dispersion corrections (e.g., Grimme’s D3) .

Q. How can researchers design derivatives to enhance bioactivity while retaining core structural features?

Replace the bromine atom with bioisosteres (e.g., -CF₃, -CN) or synthesize heterocyclic derivatives (e.g., triazolothiadiazoles) via Suzuki coupling or cycloaddition reactions. Use the methylamino group as a handle for functionalization with pharmacophores targeting enzyme active sites .

Q. What crystallographic tools are essential for analyzing packing interactions in this compound?

Use the WinGX suite for single-crystal structure refinement. Analyze hydrogen-bonding motifs (e.g., O-H···N, N-H···O) with Mercury software. Compare observed packing motifs (e.g., π-π stacking) with Etter’s rules to predict co-crystal formation .

Q. How can reaction conditions be optimized to avoid degradation of sensitive functional groups?

For reactions involving the methylamino group, avoid strong bases (e.g., NaH) in polar aprotic solvents (e.g., THF) to prevent deprotonation or side reactions. Use mild reducing agents (e.g., NaBH₃CN) for reductive amination and monitor progress via TLC .

Methodological Notes

  • Contradiction Management : Cross-validate IR and NMR data with computational vibrational frequencies to resolve ambiguities in functional group assignment.
  • Advanced Purification : For complex mixtures, combine FCC with preparative HPLC using C18 columns and methanol/water gradients.
  • Safety Protocols : Follow MedChemExpress guidelines for handling toxic intermediates (e.g., brominated analogs) in fume hoods with appropriate PPE .

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